molecular formula C15H15NO2S2 B5526758 2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B5526758
M. Wt: 305.4 g/mol
InChI Key: IRYLSZWWZPAPRL-UHFFFAOYSA-N
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Description

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide is a complex organic compound featuring a thiophene ring, a phenylacetamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-methylthiophene-2-carbaldehyde, which is then subjected to various reactions to introduce the oxoethyl and sulfanyl groups. The final step involves the reaction with N-phenylacetamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-11-7-8-14(20-11)13(17)9-19-10-15(18)16-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYLSZWWZPAPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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